molecular formula C17H13N3O4S B3008375 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034235-43-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3008375
CAS No.: 2034235-43-1
M. Wt: 355.37
InChI Key: CBQAWXVLABQRSZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core with furan and hydroxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiadiazole core, followed by the introduction of furan rings and the hydroxyethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
  • N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
  • N-[2-(furan-2-yl)-2-(furan-3-yl)-ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of both furan rings and the hydroxyethyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQAWXVLABQRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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